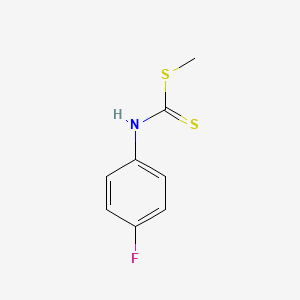

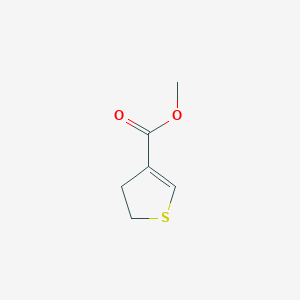

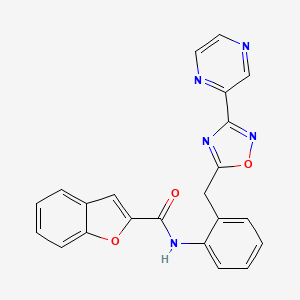

1-((5-(羟基(苯基)甲基)噻吩-2-基)甲基)-3-苯基脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene derivatives can be synthesized using various methods. One common method is the Gewald synthesis, which involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学研究应用

化学和光谱性质

1-((5-(羟基(苯基)甲基)噻吩-2-基)甲基)-3-苯基脲作为 3-羟基噻吩体系的一部分,表现出独特的化学和光谱性质。研究表明,具有相似结构框架的 3-羟基噻吩可以自发二聚,并与其互变异构体在溶剂依赖性平衡中存在。这些化合物表现出区域选择性的 O-烷基化和 O-酰基化,并且可以与亲核试剂进行平衡共轭加成。这种化学行为对于合成各种化合物很重要,包括具有潜在生物学应用的化合物 (Hunter & Mcnab, 2010)。

用于阿尔茨海默病检测的放射化学合成

在医学影像和诊断领域,已经利用了与 1-((5-(羟基(苯基)甲基)噻吩-2-基)甲基)-3-苯基脲结构相关的化合物。例如,[11C]PBD150 是一种放射性标记的谷氨酰环化酶抑制剂,已合成用于在淀粉样蛋白 β 聚集之前潜在检测阿尔茨海默病。这突出了此类化合物在开发神经退行性疾病诊断工具中的应用 (Brooks 等人,2015 年)。

荧光传感应用

与 1-((5-(羟基(苯基)甲基)噻吩-2-基)甲基)-3-苯基脲结构相似的硫脲衍生物已被用作荧光传感器。例如,合成的传感器在特定金属离子存在下显示出显着的荧光强度增加。此类化合物可应用于分析化学中金属离子的检测和定量,为环境监测和生物医学应用提供途径 (Wang 等人,2016 年)。

固态化学中的结构研究

对具有邻位羟基取代基的 N-苯基硫脲的研究(与 1-((5-(羟基(苯基)甲基)噻吩-2-基)甲基)-3-苯基脲密切相关)为其在固态化学中的结构和氢键性质提供了宝贵的见解。这些研究有助于更好地理解分子相互作用和构象,这对于新材料和药物的开发至关重要 (Wawer 等人,2000 年)。

药物制剂的开发

类似于 1-((5-(羟基(苯基)甲基)噻吩-2-基)甲基)-3-苯基脲的化合物已在药物制剂的开发中得到探索。例如,研究 N-羟基脲衍生物以产生用于哮喘治疗的 5-脂氧合酶抑制剂,例证了此类化合物的药学应用。这些研究有助于发现和开发新的治疗剂 (Damon 等人,2004 年)。

作用机制

Target of Action

Thiophene-based compounds are known to have a variety of biological effects . .

Mode of Action

The mode of action of thiophene-based compounds can vary widely depending on their specific structure and the biological targets they interact with . Without specific information on this compound, it’s difficult to provide a detailed explanation of its mode of action.

Biochemical Pathways

Thiophene derivatives have been shown to interact with a variety of biochemical pathways, often resulting in therapeutic effects such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Result of Action

The results of the action of thiophene-based compounds can include a variety of cellular and molecular effects, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of thiophene-based compounds can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules .

未来方向

属性

IUPAC Name |

1-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c22-18(14-7-3-1-4-8-14)17-12-11-16(24-17)13-20-19(23)21-15-9-5-2-6-10-15/h1-12,18,22H,13H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIMIDICWXCKAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)NC3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

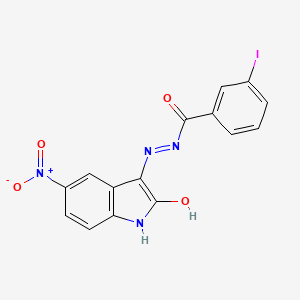

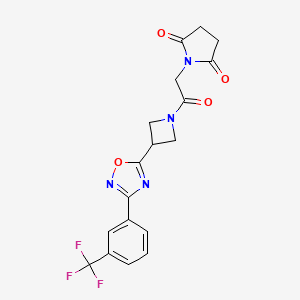

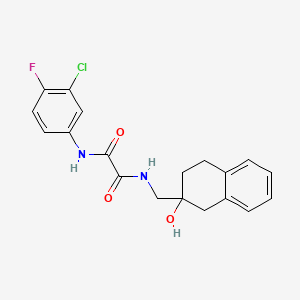

![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2956943.png)

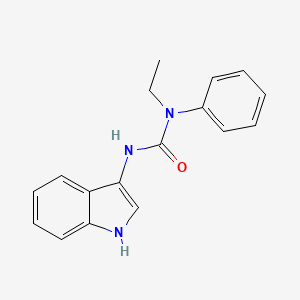

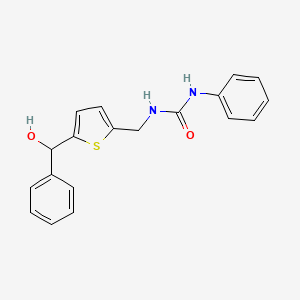

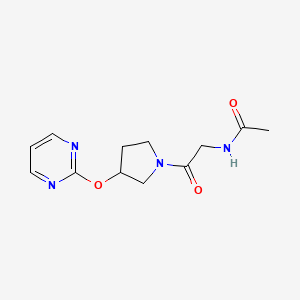

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2956950.png)

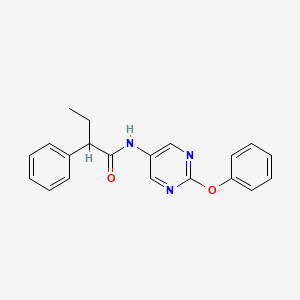

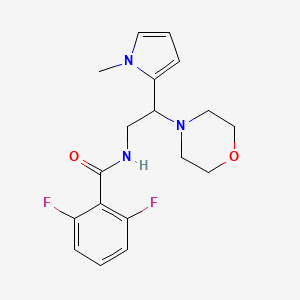

![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-thienyl)-1H-pyrazol-5-amine](/img/structure/B2956954.png)